5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride
Description
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a furan ring substituted with a propan-2-yloxy methyl group at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The propan-2-yloxy methyl substituent introduces steric bulk and moderate electron-donating effects, which may influence the compound’s reactivity, stability, and applications in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C8H11ClO4S |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)furan-2-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-6(2)12-5-7-3-4-8(13-7)14(9,10)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
GPEFMHIAQLZTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride typically involves the reaction of furan derivatives with sulfonyl chloride reagents. One common method includes the reaction of 5-hydroxymethylfuran with propan-2-ol in the presence of a base to form the intermediate 5-[(Propan-2-yloxy)methyl]furan. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride with two structurally related sulfonyl chlorides:
Reactivity and Stability
- Electron-Donating vs. In contrast, the trifluoromethyl oxazole group in the antiglaucoma intermediate () strongly withdraws electrons, enhancing the electrophilicity of the sulfonyl chloride and its reactivity toward nucleophiles like hydroxylamine . The dichloromethyl group () introduces significant electron withdrawal, likely accelerating hydrolysis but reducing thermal stability .
Steric Effects :
Physical and Spectroscopic Properties
- Solubility: The propan-2-yloxy methyl group enhances organic solubility compared to the polar dichloromethyl group. The trifluoromethyl oxazole compound may exhibit intermediate solubility due to its mixed polar/nonpolar character.
Spectroscopic Signatures :
Research Findings and Trends
Recent studies highlight the role of substituents in tuning sulfonyl chloride reactivity:
- Electron-withdrawing groups (e.g., trifluoromethyl, dichloromethyl) are preferred for high-throughput reactions, as seen in antiglaucoma drug synthesis .
- Ether-containing derivatives like the target compound may gain traction in slow-release pharmaceutical formulations due to their moderated reactivity and stability.
Biological Activity
5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a furan ring substituted with a sulfonyl chloride group and a propan-2-yloxy methyl group. The presence of the furan moiety is significant, as compounds containing this structure have been associated with various pharmacological properties, including antimicrobial and cytotoxic activities.
The biological activity of 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation. Studies have shown that similar furan derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria by interfering with essential cellular processes.
Efficacy Against Pathogens
Recent research has demonstrated that derivatives of furan compounds possess varying degrees of antimicrobial activity. For instance, a related furanone derivative exhibited minimal inhibitory concentrations (MICs) against Staphylococcus aureus at 10 µg/mL and bactericidal concentrations (MBCs) at 40 µg/mL, indicating strong biocidal properties .
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Furanone Derivative | Staphylococcus aureus | 10 | 40 |
| 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride | Potentially similar targets | TBD | TBD |
Synergistic Effects
The compound's potential for synergy with existing antibiotics has also been noted. For example, studies indicate that combining certain furan derivatives with aminoglycosides enhances their antimicrobial efficacy, suggesting that 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride could similarly enhance the effectiveness of other antimicrobial agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related furan derivatives revealed their effectiveness against biofilm formation by S. aureus. The biofilm-preventing concentrations were found to correlate with their MIC values, indicating that these compounds may inhibit bacterial growth by targeting biofilm formation pathways .
- Cytotoxic Studies : Research into other furan-based compounds has indicated potential cytotoxic effects against cancer cell lines, suggesting that similar mechanisms could be explored for 5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride .
- Combination Therapies : Investigations into the synergistic effects of furan derivatives when combined with antibiotics have shown enhanced antimicrobial activity against resistant strains of bacteria, indicating a potential pathway for clinical applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
